3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol
Description
3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is a heterocyclic compound featuring two distinct rings: a tetrahydrofuran (oxolan) ring substituted with a hydroxymethyl group at position 3 and a 1,2,4-oxadiazole ring substituted with a propyl group at position 2. The hydroxyl group on the oxolan ring enhances hydrophilicity, while the propyl-substituted oxadiazole contributes to lipophilicity, balancing its physicochemical properties.
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol |
InChI |
InChI=1S/C10H16N2O3/c1-2-3-8-11-9(15-12-8)6-10(13)4-5-14-7-10/h13H,2-7H2,1H3 |
InChI Key |
QXLIFQDNTWPMMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)CC2(CCOC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol typically involves the formation of the oxadiazole ring followed by the attachment of the oxolan moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, amidoxime and amide can be fused at high temperatures to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and continuous flow systems may enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the oxolan moiety.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
SLP7111228: A SphK1 Inhibitor
Structure : (S)-2-((3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride .
Key Differences :
- Substituents : SLP7111228 has a bulky 4-octylphenyl group on the oxadiazole, increasing lipophilicity (logP ~5.8 estimated) compared to the propyl group in the target compound (logP ~2.1 estimated).
- Core Heterocycles : The pyrrolidine-carboximidamide moiety in SLP7111228 contrasts with the hydroxylated oxolan ring in the target compound, leading to differences in hydrogen-bonding capacity and solubility.
Biological Activity : SLP7111228 inhibits SphK1 (Ki = 48 nM) , suggesting oxadiazole derivatives can target lipid kinases. The target compound’s hydroxyl group may enable interactions with polar enzyme pockets, but activity data are unavailable.
Oxadiazon and Oxadiargyl: Agrochemical Oxadiazoles
Structures :
- Oxadiazon: 3-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one .
- Oxadiargyl: 3-(2,4-Dichloro-5-(2-propynyloxy)phenyl)-5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one .
Key Differences : - Oxadiazole Substitution : Both agrochemicals feature electron-withdrawing chlorine and alkoxy groups, enhancing stability under environmental conditions. The target compound’s propyl group lacks such electronic effects.
- Applications : Oxadiazon and oxadiargyl act as herbicides , while the target compound’s hydroxylated structure may favor pharmaceutical applications.
3-Methyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole
Structure : 3-Methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole (CAS 902836-46-8) .
Key Differences :
- Substituents : The methyl-pyrrolidine group introduces basicity (pKa ~8.5 estimated) absent in the target compound’s neutral oxolan-3-ol.
- Physicochemical Properties : Higher boiling point (281°C) and density (1.139 g/cm³) compared to the target compound’s lower molecular weight (estimated 213.25 g/mol) and likely lower boiling point.
3-(3-Methylisoxazol-5-yl)propan-1-ol
Structure : 3-(3-Methyl-1,2-oxazol-5-yl)propan-1-ol (CAS 105658-49-9) .
Key Differences :
Property Comparison Table
Biological Activity
3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol, with the CAS number 2060050-39-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities based on current research findings.
Chemical Structure and Properties
The molecular formula of 3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is , with a molecular weight of 212.25 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2060050-39-5 |
| Molecular Formula | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 212.25 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of 3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol typically involves several steps beginning with the formation of the oxadiazole ring followed by alkylation reactions. Specific methodologies may vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitution and condensation reactions.
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol have shown effectiveness against various bacterial strains. A study indicated that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial cell wall synthesis.
Cytotoxicity
Cytotoxicity assays have been performed to evaluate the effects of this compound on human tumor cell lines. Preliminary findings suggest that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has also been investigated. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that 3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol may possess therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that oxadiazole derivatives exhibited IC50 values ranging from 10 to 50 µM against various bacterial strains including E. coli and Staphylococcus aureus .
- Cytotoxicity Assays : In vitro studies highlighted that certain oxadiazole compounds led to a reduction in cell viability in human cancer cell lines by more than 70% at concentrations of 50 µM .
- Mechanistic Insights : Mechanistic studies revealed that these compounds might induce apoptosis in cancer cells through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
